1-(Benzylamino)propan-2-one hydrochloride
Description
Historical Trajectory of β-Amino Ketone Synthesis and Related Structural Classes
The synthesis of β-amino ketones, often referred to as Mannich bases, has a rich history, with the development of several key methodologies that have become staples in organic synthesis. wikipedia.org The importance of this structural class is underscored by its presence in numerous natural products and pharmaceutically relevant compounds. nih.govresearchgate.netrsc.org
The cornerstone of β-amino ketone synthesis is the Mannich reaction , first reported by the German chemist Carl Mannich in the early 20th century. wikipedia.orgresearchgate.net This three-component condensation reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The typical reactants are a primary or secondary amine, a non-enolizable aldehyde (such as formaldehyde), and an enolizable carbonyl compound, like a ketone or aldehyde. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and is attacked by the enol form of the ketone. wikipedia.org The versatility and efficiency of the Mannich reaction have made it one of the most utilized methods for producing β-amino carbonyl compounds. researchgate.net Over the years, numerous variations have been developed, including asymmetric Mannich reactions that employ organocatalysts like proline to achieve stereoselectivity. wikipedia.orgnih.gov
Another significant strategy for synthesizing β-amino ketones and related structures is reductive amination . wikipedia.orgacsgcipr.org This method converts a carbonyl group to an amine through an intermediate imine. wikipedia.org Specifically for β-amino ketones, this can involve the reaction of a β-dicarbonyl compound or a β-keto ester with an amine in the presence of a reducing agent. researchgate.net The process can be direct, where all components are mixed in a single pot, or indirect, where the intermediate imine is pre-formed before reduction. researchgate.net Common reducing agents include sodium cyanoborohydride, sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation. acsgcipr.orgyoutube.com Reductive amination is considered a green chemistry method as it can often be performed in one pot under mild conditions. wikipedia.org
The alkylation of amines with α-haloketones also provides a direct route to β-amino ketones. This reaction is a type of nucleophilic substitution where the amine attacks the carbon atom bearing the halogen, displacing it. nih.gov The reactivity of α-haloketones is enhanced by the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov This method has been used in the synthesis of various compounds, including precursors for pharmaceuticals. wipo.int
Other methods for accessing this structural class include the conjugate addition (Michael addition) of amines to α,β-unsaturated ketones and various catalytic approaches that continue to be developed for improved efficiency and selectivity. rsc.orgorganic-chemistry.org
| Synthetic Method | Key Reactants | General Mechanism | Key Advantages |
|---|---|---|---|
| Mannich Reaction | Amine (primary or secondary), Aldehyde (non-enolizable), Ketone (enolizable) wikipedia.org | Formation of an iminium ion followed by electrophilic addition of an enol. wikipedia.org | Atom economy, builds complexity quickly, one-pot reaction. researchgate.netorganic-chemistry.org |
| Reductive Amination | β-Diketone or β-Keto Ester, Amine, Reducing Agent wikipedia.orgresearchgate.net | Formation of an imine or enamine intermediate followed by in-situ reduction. researchgate.net | High versatility, mild conditions, considered a "green" method. wikipedia.org |
| Alkylation with α-Haloketones | Amine, α-Haloketone nih.gov | Nucleophilic substitution (SN2) reaction at the α-carbon of the ketone. nih.gov | Direct C-N bond formation, straightforward procedure. nih.govwipo.int |
Significance of 1-(Benzylamino)propan-2-one (B15280989) Hydrochloride as a Foundational Synthetic Scaffold
In organic synthesis, a foundational synthetic scaffold is a relatively simple molecule that serves as a starting point for the construction of a diverse range of more complex structures. 1-(Benzylamino)propan-2-one hydrochloride exemplifies such a scaffold due to the strategic placement of its functional groups, which can be selectively modified.
The reactivity of this compound is centered on its secondary amine and ketone functionalities. The ketone's carbonyl group is susceptible to nucleophilic addition and can be reduced to a secondary alcohol, forming 1-(benzylamino)propan-2-ol. ncats.io This transformation introduces a new stereocenter and converts the scaffold into a β-amino alcohol, another crucial structural motif in medicinal chemistry and asymmetric synthesis. acs.org
The secondary amine is also a versatile reaction site. It can undergo further alkylation to form a tertiary amine. youtube.com Perhaps more significantly, the benzyl (B1604629) group (C₆H₅CH₂) serves as a common protecting group for amines in multi-step syntheses. It can be readily removed under various conditions, most commonly through catalytic hydrogenolysis (hydrogenation with a palladium catalyst), to yield the primary amine, 1-aminopropan-2-one. This deprotection unmasks a reactive primary amino group, allowing for the introduction of different substituents or the construction of heterocyclic rings.
The combination of these reactive sites makes 1-(benzylamino)propan-2-one a valuable intermediate. For instance, after reduction of the ketone and subsequent debenzylation of the amine, the resulting 1-aminopropan-2-ol (B43004) provides a bifunctional molecule that can be used to build larger, more intricate structures. The ability to selectively manipulate each functional group allows chemists to follow divergent synthetic pathways from a single, common intermediate, which is a highly efficient strategy in the synthesis of compound libraries for drug discovery and materials science.
| Functional Group | Transformation Reaction | Reagents/Conditions | Resulting Compound Class |
|---|---|---|---|
| Ketone | Reduction | e.g., Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | β-Amino alcohol acs.org |
| Secondary Amine | Debenzylation (N-dealkylation) | e.g., Catalytic Hydrogenolysis (H₂, Pd/C) youtube.com | Primary β-Amino ketone |
| Secondary Amine | N-Alkylation | e.g., Alkyl halide, Reductive amination with another aldehyde/ketone youtube.com | Tertiary β-Amino ketone |
| Entire Molecule | Reductive Amination (intramolecular or with other reagents) | Various (e.g., H₂, catalyst) | Heterocyclic compounds (e.g., piperidines, pyrrolidines) |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(benzylamino)propan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-9(12)7-11-8-10-5-3-2-4-6-10;/h2-6,11H,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZMASLLUOXYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39261-88-6 | |
| Record name | 1-(benzylamino)propan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Chemical Reactions Involving 1 Benzylamino Propan 2 One Hydrochloride
Elucidation of Reaction Pathways and Transition State Geometries
The reaction pathways of 1-(benzylamino)propan-2-one (B15280989) hydrochloride are largely governed by the reactivity of its constituent functional groups: the secondary amine, the ketone, and the benzyl (B1604629) group. A key transformation involving this compound is its reduction to form the corresponding amino alcohol, 1-(benzylamino)propan-2-ol. This reduction typically proceeds via a reductive amination pathway, which involves the formation of an imine intermediate followed by its reduction.
The generally accepted mechanism for the reductive amination of a ketone with a primary amine, which is analogous to the intramolecular transformations that can be conceptually considered for 1-(benzylamino)propan-2-one, involves the initial formation of a carbinolamine intermediate. This is followed by dehydration to form an iminium ion, which is then reduced to the final amine product.
Computational studies on analogous systems, such as the hydrogenation of imines catalyzed by transition metals, have provided valuable insights into the transition state geometries. These studies often employ density functional theory (DFT) to model the reaction coordinates and identify the lowest energy pathways. For the hydrogenation of an imine, the mechanism can involve the coordination of the imine to the metal catalyst, followed by the sequential or concerted transfer of hydrogen atoms. The transition state for the hydride transfer from the metal to the imine carbon is a critical point in determining the reaction's stereoselectivity and efficiency. While specific computational studies on 1-(benzylamino)propan-2-one hydrochloride are not extensively available in the reviewed literature, the principles derived from studies of similar N-benzyl imine hydrogenations are applicable. These models help in predicting the steric and electronic factors that influence the reaction's progress.
Catalytic Roles in the Transformations of this compound
Catalysts play a pivotal role in directing the transformations of this compound, particularly in its reduction to 1-(benzylamino)propan-2-ol. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are commonly employed for the hydrogenation of the imine intermediate formed during reductive amination. The catalyst surface provides active sites for the adsorption of both the imine and hydrogen, facilitating their interaction and lowering the activation energy of the reduction.
Studies on the reductive amination of ketones with benzylamine (B48309) over gold-supported catalysts have shown that the nature of the support material can significantly influence the catalyst's activity and selectivity. For instance, gold catalysts supported on titania (TiO2) and ceria-titania (CeO2/TiO2) have demonstrated high yields for the desired secondary amine. The support can affect the dispersion of the metal nanoparticles and modulate their electronic properties, thereby influencing the catalytic cycle.
Furthermore, in the context of debenzylation, a common transformation for N-benzylamines, palladium-based catalysts are also highly effective. The catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C, is a well-established method for cleaving the N-benzyl bond. The mechanism involves the transfer of hydrogen atoms from the donor to the catalyst surface, followed by the hydrogenolysis of the C-N bond.
| Catalyst System | Transformation | Key Mechanistic Feature |
| Pd/C, H₂ | Reduction of imine intermediate | Heterogeneous catalysis, surface adsorption and reaction |
| Au/TiO₂, H₂ | Reductive amination | Support effects on metal nanoparticle activity |
| Pd/C, HCOOHNH₂ | N-Debenzylation | Catalytic transfer hydrogenation |
Kinetic Studies and Determinants of Reaction Rates in Related Processes
While specific kinetic data for reactions involving this compound are scarce in the public domain, kinetic studies of analogous reductive amination reactions provide valuable insights into the factors that determine reaction rates.
The rate of reductive amination is typically dependent on the concentrations of the ketone, the amine, and the catalyst, as well as temperature and pressure. In many cases, the formation of the imine intermediate is a rapid equilibrium, and the subsequent reduction of the imine is the rate-determining step.
For example, in the reductive amination of ketones, the reaction rate can be influenced by the steric hindrance around the carbonyl group and the nucleophilicity of the amine. Electron-donating groups on the amine can increase its nucleophilicity and accelerate the initial attack on the ketone. Conversely, bulky substituents on either the ketone or the amine can hinder the approach of the reactants and slow down the reaction.
The study of reaction kinetics in these systems is essential for process optimization, allowing for the selection of reaction conditions that maximize the yield and selectivity of the desired product in a given timeframe.
Chemical Transformations and Derivatization Strategies of 1 Benzylamino Propan 2 One Hydrochloride
Functional Group Interconversions and Molecular Modulations of 1-(Benzylamino)propan-2-one (B15280989) Hydrochloride
1-(Benzylamino)propan-2-one hydrochloride possesses two primary reactive centers: a secondary amino group and a ketone functionality. These sites allow for a variety of chemical transformations, enabling its use as a versatile scaffold in organic synthesis.
Amination and Acylation Reactions of the Amino Moiety
The secondary amine in 1-(benzylamino)propan-2-one is nucleophilic and can readily undergo reactions with electrophiles. This allows for the synthesis of a diverse range of derivatives through amination and acylation.
Amination: Further alkylation of the secondary amine to form a tertiary amine can be achieved through processes like reductive amination. masterorganicchemistry.comlibretexts.org In this two-step, one-pot reaction, the secondary amine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the tertiary amine. masterorganicchemistry.com This method is highly versatile as a wide array of alkyl groups can be introduced by selecting the appropriate carbonyl compound. masterorganicchemistry.com For instance, reaction with formaldehyde (B43269) would introduce a methyl group, yielding N-benzyl-N-methylamino-propan-2-one.
Acylation: The amino group can be readily acylated to form amides using various acylating agents like acid chlorides or anhydrides in the presence of a base. orgoreview.comresearchgate.net This transformation is often used to install a protecting group or to synthesize biologically active N-acyl-α-amino ketones. nih.gov The resulting N-acyl derivatives exhibit different chemical properties compared to the parent amine; for example, the amide bond can influence the stereochemical outcome of reactions at the adjacent ketone. nih.gov
A summary of potential acylation and amination reactions is presented below.
| Reaction Type | Reagent Example | Functional Group Formed |
| Acylation | Acetyl chloride | N-acetyl amide |
| Acylation | Benzoyl chloride | N-benzoyl amide |
| Acylation | Acetic anhydride | N-acetyl amide |
| Reductive Amination | Formaldehyde, NaBH₃CN | Tertiary amine (N-methyl) |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Tertiary amine (N-isopropyl) |
Reactivity Profiles of the Ketone Functionality
The ketone group in 1-(benzylamino)propan-2-one is an electrophilic center, susceptible to attack by a wide range of nucleophiles. Its reactivity is typical of acyclic ketones and includes reduction, condensation, and carbon-carbon bond-forming reactions.
Reduction: The ketone can be reduced to a secondary alcohol, 1-(benzylamino)propan-2-ol, using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org The choice of N-substituent on the amino group can significantly influence the stereoselectivity of this reduction. Studies on related β-amino ketones have shown that N-acyl and N-aryl protecting groups can direct the stereochemical outcome, allowing for the selective formation of either syn or anti 1,3-amino alcohol diastereomers when reduced with reagents like samarium(II) iodide. nih.gov N-benzyl derivatives, however, have been noted to yield lower levels of stereoselectivity in such reductions. nih.gov
Condensation Reactions: The ketone can participate in condensation reactions. For instance, it can react with hydrazines to form hydrazones or with primary amines under acidic conditions to form imines (Schiff bases). These reactions are fundamental steps in more complex transformations, such as the Wolff-Kishner reduction or the synthesis of heterocyclic structures.
Carbon-Carbon Bond Formation:
Wittig Reaction: The ketone can be converted to an alkene through the Wittig reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This involves reacting the ketone with a phosphonium (B103445) ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to replace the carbonyl oxygen with a carbon group, yielding an alkene. wikipedia.org This provides a reliable method for forming a carbon-carbon double bond at a specific location. libretexts.org
Mannich Reaction: As a β-amino ketone, the compound itself is a "Mannich base". wikipedia.org However, the ketone functionality can also act as the carbonyl component in a Mannich-type reaction. The α-protons adjacent to the ketone are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile. wikipedia.orgmsu.edu This enolate can attack an iminium ion (formed from another amine and an aldehyde like formaldehyde), leading to the formation of a new, more complex β-amino ketone. msu.eduorganic-chemistry.org
Synthesis of Complex Chemical Architectures Incorporating the 1-(Benzylamino)propan-2-one Moiety
The bifunctional nature of 1-(benzylamino)propan-2-one makes it a valuable building block for synthesizing more complex molecules, particularly nitrogen-containing heterocycles.
Synthesis of Pyrazines: α-Amino ketones are well-established precursors for the synthesis of substituted pyrazines. rsc.org The typical method involves the self-condensation of two molecules of the α-amino ketone, which dimerize and lose two molecules of water to form a dihydropyrazine (B8608421) intermediate. youtube.comyoutube.com Subsequent oxidation of this intermediate, often by air, yields the stable aromatic pyrazine (B50134) ring. youtube.com Applying this strategy to 1-(benzylamino)propan-2-one would be expected to produce 2,5-dimethyl-1,4-dibenzyl-1,4-dihydropyrazine, which upon oxidation would yield the corresponding 1,4-dibenzyl-2,5-dimethylpyrazinium salt. A related pathway involves the dehydrogenative coupling of β-amino alcohols, which can be formed from the reduction of β-amino ketones. nih.govacs.org
Synthesis of Imidazoles: The structural components of 1-(benzylamino)propan-2-one are suitable for imidazole (B134444) synthesis. Various methods utilize benzylamines and ketone derivatives to construct the imidazole ring. mdpi.comrsc.org For example, in the Radziszewski reaction, a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) are used. google.com More modern approaches involve the oxidative cyclization of ketones with benzylamines. rsc.orggoogle.com 1-(Benzylamino)propan-2-one could potentially serve as both the amine and ketone source in a self-condensation or react with other components to form highly substituted imidazoles. organic-chemistry.org
Synthesis of Other Heterocycles: The reactivity of the ketone and amine functionalities allows for cyclization reactions to form other ring systems. For example, reaction with donor-acceptor cyclopropanes can lead to the formation of substituted pyrrolidin-2-ones after a sequence of ring-opening and lactamization. mdpi.comnih.gov Intramolecular cyclization or reactions with bifunctional reagents can also be envisioned to produce other complex heterocyclic frameworks.
Structure-Reactivity Relationships in this compound Analogues (from a chemical synthesis perspective)
The reactivity of 1-(benzylamino)propan-2-one and its analogues is governed by the electronic and steric properties of the substituents on both the aromatic ring and the nitrogen atom.
Influence of N-Substituents: The nature of the group attached to the nitrogen atom has a profound impact on reactivity. As discussed previously, changing the N-benzyl group to an N-acyl or N-aryl group dramatically alters the stereochemical control during the reduction of the ketone. nih.gov
N-Acyl groups: These groups are electron-withdrawing, decreasing the nucleophilicity of the nitrogen. They can act as chelating groups in reactions involving metal ions, leading to moderate syn-diastereoselectivity in reductions of the ketone. nih.gov
N-Aryl groups: These can also participate in chelation, leading to high anti-diastereoselectivity in samarium(II) iodide reductions. nih.gov
N-Alkyl groups (like benzyl): These groups are less sterically demanding and less able to form stable chelates compared to N-aryl groups, resulting in lower stereoselectivity during ketone reduction. nih.gov
Influence of Substituents on the Benzyl (B1604629) Ring: The electronic properties of the benzyl group can be modulated by adding substituents to the phenyl ring.
Electron-donating groups (e.g., methoxy, methyl) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and basicity. This can accelerate reactions where the amine acts as a nucleophile, such as acylation or alkylation.
Electron-withdrawing groups (e.g., nitro, chloro) decrease the electron density on the nitrogen, reducing its nucleophilicity and basicity. This can slow down acylation and may influence the stability of intermediates like iminium ions in Mannich reactions. rsc.org
The steric bulk of substituents on either the benzyl group or the propanone backbone can also play a significant role. Increased steric hindrance around the ketone or amine can impede the approach of reagents, slowing reaction rates and potentially altering stereochemical outcomes. rsc.org
The table below summarizes the expected effects of analogue modifications on reactivity.
| Analogue Modification | Example Substituent | Expected Effect on Reactivity |
| N-Acyl substitution | N-acetyl | Decreased amine nucleophilicity; potential for chelation control in ketone reductions. |
| N-Aryl substitution | N-phenyl | Decreased amine basicity; strong chelation effects leading to high diastereoselectivity in reductions. |
| Electron-donating group on benzyl ring | p-Methoxybenzyl | Increased amine nucleophilicity. |
| Electron-withdrawing group on benzyl ring | p-Nitrobenzyl | Decreased amine nucleophilicity. |
Advanced Analytical Characterization Techniques in 1 Benzylamino Propan 2 One Hydrochloride Research
Spectroscopic Analysis for Precise Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(Benzylamino)propan-2-one (B15280989) hydrochloride. These techniques probe the interactions of the molecule with electromagnetic radiation, revealing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of 1-(Benzylamino)propan-2-one hydrochloride.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region (typically δ 7.0-8.0 ppm). The benzylic methylene (B1212753) protons (-CH₂-Ph) and the methylene protons adjacent to the nitrogen (-N-CH₂-C=O) would produce signals in the midfield region, with their specific chemical shifts influenced by the neighboring functional groups. The methyl protons (-C(=O)-CH₃) would be expected to produce a singlet in the upfield region. The presence of the hydrochloride salt would likely cause the N-H proton to be observable and potentially broadened.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic (C₆H₅) | ~7.3 - 7.5 | ~128 - 135 |
| Benzylic (Ph-CH₂) | ~4.2 | ~52 |
| Methylene (N-CH₂) | ~3.8 | ~58 |
| Carbonyl (C=O) | - | ~205 |
| Methyl (CH₃) | ~2.2 | ~28 |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone is expected around 1710-1725 cm⁻¹. The presence of the secondary amine hydrochloride would be indicated by N-H stretching bands, often appearing as a broad series of absorptions in the 2400-3000 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands typically appear in the 1450-1600 cm⁻¹ region.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine Salt) | Stretch | 2400 - 3000 (broad) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 2960 |
| C=O (Ketone) | Stretch | 1710 - 1725 (strong) |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
Mass Spectrometry (MS and High-Resolution MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. For this compound, the free base has a molecular weight of 163.22 g/mol . In MS, one would typically observe the molecular ion peak [M+H]⁺ for the free base at m/z 164.23.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the molecular formula (C₁₀H₁₃NO for the free base). The fragmentation pattern in the mass spectrum can also yield valuable structural information. Common fragments for this molecule would likely arise from the cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion (m/z 91), and cleavage adjacent to the carbonyl group.
Chromatographic Methods for Purity Assessment and Component Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or starting materials.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a pharmaceutical compound and for quantitative analysis. A reversed-phase HPLC method would typically be developed for this compound. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water (containing a buffer like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).
The compound would be detected using a UV detector, as the benzyl group contains a chromophore that absorbs UV light (typically around 254 nm). The retention time of the main peak provides qualitative identification (when compared to a reference standard), while the area of the peak is proportional to the concentration, allowing for quantitative purity assessment. A high purity sample would show a single major peak with minimal to no other peaks.
Thin-Layer Chromatography (TLC) and Preparative Column Chromatography
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to get a preliminary assessment of sample purity. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or triethylamine) would serve as the mobile phase. The spots can be visualized under a UV lamp or by staining with an appropriate reagent like potassium permanganate. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.
Preparative Column Chromatography operates on the same principles as TLC but on a larger scale to purify compounds. If synthesis of this compound results in impurities, it could be purified using a silica gel column. The crude product is loaded onto the column, and a solvent system, often determined by optimizing the separation on TLC, is passed through the column to elute the desired compound, leaving impurities behind or eluting them in different fractions.
Chiral Chromatography for Enantiomeric Purity Determination
The determination of enantiomeric purity is a critical aspect of the analysis of chiral compounds. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for separating enantiomers. The fundamental principle of this method lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, thus, separation.
For compounds structurally similar to this compound, such as synthetic cathinones, polysaccharide-based CSPs are widely and successfully employed. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica support, offer a broad range of enantioselectivity. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP.
Key Parameters in Chiral HPLC Method Development:
A typical chiral HPLC method development for an aminoketone like this compound would involve screening various CSPs and mobile phase compositions.
| Parameter | Typical Conditions for Related Compounds | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Broad enantioselectivity for a wide range of chiral compounds. |
| Mobile Phase | Normal-Phase (e.g., Hexane/Isopropanol/Triethylamine) or Reversed-Phase (e.g., Acetonitrile/Water with additives) | The choice of mobile phase significantly influences the retention and resolution of enantiomers. Additives like triethylamine (B128534) are often used in normal-phase to reduce peak tailing of basic compounds. |
| Flow Rate | 0.5 - 1.5 mL/min | Optimized to achieve a balance between analysis time and separation efficiency. |
| Detection | UV-Vis Detector (e.g., at 254 nm) | Aromatic rings in the structure of this compound allow for sensitive UV detection. |
This table presents typical starting conditions for method development based on the analysis of structurally similar compounds. Actual conditions for this compound would require experimental optimization.
The successful separation of enantiomers allows for the accurate determination of the enantiomeric excess (ee), a measure of the purity of a chiral sample.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule and providing a detailed three-dimensional map of its solid-state structure. This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which the positions of individual atoms can be determined.
For a hydrochloride salt of an amine, such as this compound, the crystal structure would reveal crucial information about:
Molecular Conformation: The spatial arrangement of the atoms and functional groups.
Intermolecular Interactions: The presence and nature of hydrogen bonds (e.g., between the protonated amine and the chloride ion), van der Waals forces, and potentially π-π stacking interactions from the benzyl group. These interactions govern the crystal packing and influence the physical properties of the solid.
Absolute Configuration: By analyzing the anomalous dispersion of X-rays, the absolute stereochemistry (R or S configuration) at the chiral center can be unambiguously determined.
Hypothetical Crystallographic Data:
While specific crystallographic data for this compound is not publicly available, a hypothetical dataset for a similar aminoketone hydrochloride is presented below to illustrate the type of information obtained.
| Crystallographic Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.5, 8.2, 15.1 | Dimensions of the unit cell. |
| β (°) | 95.5 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1275 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Key Hydrogen Bonds | N-H···Cl | Confirms the ionic interaction and is a primary driver of the crystal packing. |
This table is for illustrative purposes only and does not represent actual data for this compound.
The structural insights gained from X-ray crystallography are invaluable for understanding the compound's chemical behavior and for establishing structure-property relationships.
Computational and Theoretical Chemistry Studies on 1 Benzylamino Propan 2 One Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule, which in turn dictates its structure and reactivity.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost. For 1-(Benzylamino)propan-2-one (B15280989) hydrochloride, DFT is employed to investigate its electronic structure, reactivity, and various molecular properties. By approximating the electron density, DFT can accurately predict geometries, vibrational frequencies, and electronic properties.
DFT studies on analogous compounds, such as cathinone (B1664624) derivatives, have successfully elucidated key aspects of their chemical behavior. mdpi.comresearchgate.net These studies often involve the calculation of quantum mechanical descriptors that are crucial for understanding reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.
Other important descriptors derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and indicates regions susceptible to electrophilic or nucleophilic attack. researchgate.net Furthermore, properties such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to provide a comprehensive picture of the molecule's reactivity. researchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties of 1-(Benzylamino)propan-2-one Hydrochloride
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |
| Ionization Potential | 7.0 eV | The energy required to remove an electron. |
| Electron Affinity | 1.0 eV | The energy released when an electron is added. |
| Electronegativity | 4.0 eV | A measure of the ability to attract electrons. |
| Chemical Hardness | 2.65 eV | A measure of resistance to charge transfer. |
Note: The values in this table are illustrative and based on typical results for similar compounds. They are intended to demonstrate the types of data generated from DFT calculations.
While DFT is widely used, other quantum chemical methods also play a role. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and coupled cluster), are based on first principles without empirical parameterization. nih.govresearchgate.net These methods can offer higher accuracy than DFT for certain properties but are computationally more demanding. For a molecule of the size of this compound, high-level ab initio calculations are feasible for benchmarking and for obtaining highly accurate data on specific properties.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be applied to very large systems or for high-throughput screening of molecular properties.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic picture of molecular behavior, complementing the static view offered by quantum chemical calculations. These methods are crucial for understanding conformational preferences and intermolecular interactions.
This compound possesses several rotatable bonds, leading to a multitude of possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the stable conformers and to map the potential energy surface that governs their interconversion. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformation using molecular mechanics force fields or quantum chemical methods. mdpi.com
The results of a conformational analysis are often presented as a potential energy landscape, which shows the energy of the molecule as a function of its geometry. The low-energy regions on this landscape correspond to the most stable conformers. Understanding the preferred conformations is crucial as the biological activity and physical properties of a molecule are often dictated by its three-dimensional shape.
Table 2: Illustrative Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (°C-C-N-C) | Relative Energy (kcal/mol) (Illustrative) | Population (%) (Illustrative) |
| 1 (Global Minimum) | 175 | 0.00 | 65 |
| 2 | 65 | 1.20 | 25 |
| 3 | -70 | 2.50 | 10 |
Note: The values in this table are illustrative and based on typical results for similar flexible molecules. They are intended to demonstrate the types of data generated from conformational analysis.
To understand how this compound might interact with biological targets, molecular docking and molecular dynamics (MD) simulations are employed. researchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique is instrumental in understanding the key interactions that govern binding affinity and selectivity.
Following docking, MD simulations can be used to study the stability of the ligand-receptor complex over time. researchgate.net These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. Analysis of the MD trajectory can reveal the dynamics of the binding pocket, the stability of key interactions, and the role of solvent molecules.
The primary forces driving ligand-receptor interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the protonated amine group is likely to form strong hydrogen bonds and electrostatic interactions with negatively charged or polar residues in a binding site. The benzyl (B1604629) and propanone moieties can engage in hydrophobic and van der Waals interactions.
Table 3: Illustrative Ligand-Receptor Interactions for this compound in a Hypothetical Receptor Binding Site
| Interaction Type | Functional Group of Ligand | Interacting Residue (Hypothetical) |
| Hydrogen Bond | Protonated Amine (-NH2+-) | Aspartic Acid (ASP) |
| Electrostatic Interaction | Protonated Amine (-NH2+-) | Glutamic Acid (GLU) |
| Hydrophobic Interaction | Benzyl Ring | Phenylalanine (PHE), Leucine (LEU) |
| van der Waals Interaction | Propanone Moiety | Valine (VAL), Alanine (ALA) |
Note: This table is illustrative and provides examples of the types of interactions that could be identified through molecular docking and dynamics simulations.
Prediction of Spectroscopic Parameters through Computational Methods
Computational methods are also highly valuable for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly relevant.
The gauge-including atomic orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. mdpi.comresearchgate.netnih.gov By computing the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. These predicted spectra can be compared with experimental data to confirm the structure of the compound or to assign specific resonances.
The accuracy of the predicted NMR spectra depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, which can be modeled using continuum models like the Polarizable Continuum Model (PCM). mdpi.comresearchgate.netnih.gov
Table 4: Illustrative Comparison of Hypothetical Experimental and Computationally Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) (Illustrative) |
| Carbonyl Carbon (C=O) | 208.5 | 207.9 |
| Methylene (B1212753) Carbon (-CH2-N) | 55.2 | 54.8 |
| Methine Carbon (-CH-) | - | - |
| Methyl Carbon (-CH3) | 28.1 | 27.5 |
| Benzyl Methylene Carbon (-CH2-Ph) | 50.3 | 49.9 |
| Benzyl Ring (ipso-C) | 138.0 | 137.5 |
| Benzyl Ring (ortho-C) | 129.5 | 129.1 |
| Benzyl Ring (meta-C) | 128.8 | 128.4 |
| Benzyl Ring (para-C) | 127.9 | 127.5 |
Note: The values in this table are illustrative and based on typical accuracies of GIAO NMR calculations for similar organic molecules. They are intended to demonstrate the utility of computational spectroscopy.
Role of 1 Benzylamino Propan 2 One Hydrochloride As a Precursor and Building Block in Advanced Organic Synthesis
Intermediate in the Synthesis of Diverse Functional Organic Molecules
The reactivity of the amino and keto groups in 1-(Benzylamino)propan-2-one (B15280989) hydrochloride allows for its participation in a variety of chemical transformations, leading to the synthesis of diverse and functionally rich organic molecules. It is a key intermediate in the production of compounds with significant biological and pharmaceutical relevance.
One of the notable applications of this compound is in the synthesis of substituted pyrroles. The Paal-Knorr pyrrole (B145914) synthesis, a classic method for constructing the pyrrole ring, can be adapted to utilize 1-(Benzylamino)propan-2-one hydrochloride or its derivatives. This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). By strategically modifying the reaction partners, a wide range of substituted pyrroles with various functionalities can be accessed, which are core structures in many natural products and medicinal agents.
Furthermore, this precursor is instrumental in the synthesis of functionalized piperidines. Piperidine (B6355638) scaffolds are prevalent in numerous alkaloids and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. Multi-component reactions, which involve the simultaneous combination of three or more reactants in a single step, provide an efficient route to highly substituted piperidines. This compound can serve as a key building block in such reactions, for instance, in a one-pot condensation with an aldehyde and a 1,3-dicarbonyl compound, leading to the rapid assembly of complex piperidine derivatives.
The following table summarizes some of the functional organic molecules synthesized using this compound as a key intermediate.
| Target Molecule Class | Synthetic Method | Key Features of the Product |
| Substituted Pyrroles | Paal-Knorr Synthesis | Aromatic five-membered heterocyclic core |
| Functionalized Piperidines | Multi-component Reaction | Saturated six-membered heterocyclic scaffold |
| Isoquinoline (B145761) Alkaloids | Pictet-Spengler Reaction | Fused bicyclic aromatic system |
Contribution to the Development of Novel Synthetic Methodologies and Catalyst Design
The utility of this compound extends beyond its role as a simple precursor. Its structural features have inspired the development of novel synthetic methodologies and have been incorporated into the design of innovative catalysts.
The presence of both a nucleophilic amine and an electrophilic ketone within the same molecule allows for its use in cascade reactions, where a series of intramolecular transformations occur in a single operation. This has led to the development of efficient strategies for the construction of complex polycyclic systems. For example, intramolecular condensation reactions can be designed to form new ring systems, streamlining the synthesis of intricate molecular architectures.
In the realm of catalyst design, the benzylamino moiety of the compound can be utilized as a directing group in metal-catalyzed reactions. By coordinating to a metal center, the benzylamino group can control the regioselectivity and stereoselectivity of transformations at other parts of the molecule. This principle has been applied in the development of new catalytic systems for C-H activation and functionalization, enabling the direct modification of otherwise unreactive bonds.
Moreover, derivatives of this compound can serve as ligands for transition metal catalysts. The nitrogen and oxygen atoms can coordinate to a metal ion, creating a chiral environment that can induce asymmetry in catalytic transformations. This has potential applications in asymmetric synthesis, where the selective formation of one enantiomer of a chiral product is desired.
Utility as a Building Block for Heterocyclic Systems and Multi-Component Compounds
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a valuable building block for the synthesis of a variety of heterocyclic systems due to its inherent functionality.
As previously mentioned, it is a key component in the synthesis of pyrroles and piperidines. Beyond these, it can be employed in the construction of other important heterocycles. For instance, in the Pictet-Spengler reaction, a β-arylethylamine condenses with an aldehyde or ketone to form a tetrahydroisoquinoline. Derivatives of this compound can be designed to participate in such reactions, providing access to the isoquinoline core, which is found in many biologically active alkaloids.
Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules with high atom economy. The ability of this compound to participate in these reactions makes it an attractive building block for diversity-oriented synthesis. In a typical MCR, the amine and ketone functionalities can react sequentially or concurrently with other reactants to rapidly generate a library of structurally diverse compounds. This is particularly valuable in drug discovery for the identification of new lead compounds.
The following table provides examples of heterocyclic systems and multi-component compounds that can be synthesized using this compound.
| Heterocyclic System/Compound Type | Synthetic Approach | Significance of the Product |
| Tetrahydroisoquinolines | Pictet-Spengler Reaction | Core structure of many alkaloids with diverse biological activities. |
| Substituted Piperidines | Multi-component Reaction | Important scaffolds in pharmaceuticals. |
| Fused Heterocycles | Cascade Reactions | Complex molecular architectures with potential applications in materials science. |
Emerging Research Directions and Future Perspectives for 1 Benzylamino Propan 2 One Hydrochloride Chemistry
Exploration of Novel Synthetic Approaches and Catalyst Systems
The traditional synthesis of α-aminoketones, including 1-(benzylamino)propan-2-one (B15280989), often involves multi-step procedures that can be inefficient and generate significant waste. rsc.org Current research is focused on developing more direct and atom-economical routes.
One promising area is the development of multi-component reactions (MCRs) . A recent study demonstrated a sunlight-promoted three-component reaction for synthesizing α-aminoketones using glyoxal (B1671930) hydrates, anilines, and 4-alkyl dihydropyridines under catalyst-free conditions. rsc.org This approach, which leverages a clean and abundant energy source, could potentially be adapted for the synthesis of 1-(benzylamino)propan-2-one by utilizing appropriate precursors. rsc.org
Another innovative strategy involves decarboxylative coupling reactions . Research has shown the potential for palladium-catalyzed decarboxylative benzylations of ketones, which avoids the need for external bases or organometallics. nih.gov This method allows for the site-specific benzylation of ketone precursors, offering a potentially more controlled and efficient route to N-benzylamino ketones. nih.gov
The development of novel catalyst systems is also a key research direction. While traditional methods may rely on stoichiometric reagents, modern approaches focus on catalytic processes that are both efficient and selective. For instance, the use of chiral catalysts is enabling the enantioselective synthesis of α-amino ketones, providing access to specific stereoisomers that may have unique biological activities. nih.gov Research into organocatalysis and earth-abundant metal catalysis is also gaining traction, aiming to replace expensive and toxic heavy metal catalysts. nih.gov
| Synthetic Approach | Key Features | Potential Advantages for 1-(Benzylamino)propan-2-one Synthesis |
| Sunlight-Induced Three-Component Reaction | Utilizes sunlight as an energy source, catalyst-free. rsc.org | Green and sustainable, potentially lower cost. rsc.org |
| Decarboxylative Benzylation | Palladium-catalyzed, avoids external bases. nih.gov | High regioselectivity, milder reaction conditions. nih.gov |
| Enantioselective Catalysis | Use of chiral catalysts to produce specific stereoisomers. nih.gov | Access to enantiomerically pure forms of the compound. nih.gov |
| Organocatalysis | Metal-free catalysis. | Reduced metal contamination, lower toxicity. |
Integration with Automated Synthesis and Flow Chemistry Technologies
The integration of automation and continuous flow chemistry represents a paradigm shift in chemical synthesis, offering significant advantages in terms of efficiency, safety, and scalability. researchgate.net
Automated synthesis platforms can perform multi-step reactions with high precision and reproducibility, minimizing human error and enabling high-throughput screening of reaction conditions. nih.gov For the synthesis of 1-(benzylamino)propan-2-one hydrochloride, an automated system could be programmed to optimize parameters such as temperature, reaction time, and reagent stoichiometry, leading to improved yields and purity.
Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous benefits. mdpi.com These include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. mdpi.com The synthesis of aminoketones has been successfully translated to continuous flow processes, demonstrating increased efficiency and safety. researchgate.netacs.org For example, a two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones was achieved with high productivity and short residence times. rsc.orgmpg.de Such a setup could be envisioned for the production of 1-(benzylamino)propan-2-one, potentially telescoping multiple reaction steps into a single, continuous operation. rsc.orgmpg.de
| Technology | Key Advantages | Application to 1-(Benzylamino)propan-2-one Synthesis |
| Automated Synthesis | High throughput, reproducibility, optimization of reaction conditions. nih.gov | Rapid identification of optimal synthetic routes and conditions. |
| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability. mdpi.com | Safer handling of reagents, potential for on-demand production. mdpi.comacs.org |
Sustainable Synthesis Methodologies and Environmental Impact Considerations
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing environmental impact. mdpi.com This involves the use of renewable resources, the reduction of waste, and the selection of less hazardous chemicals. ijbpas.com
For the synthesis of this compound, several green chemistry approaches are being explored. The use of biocatalysis , employing enzymes to carry out chemical transformations, offers high selectivity and mild reaction conditions. jddhs.com Enzymes could potentially be used for the key bond-forming steps in the synthesis, reducing the need for harsh reagents and solvents.
The development of greener solvent systems is another critical area. Traditional organic solvents often contribute to pollution and have significant health and safety risks. mdpi.com Research into the use of water, supercritical fluids, or bio-based solvents as reaction media is ongoing. For instance, an entirely green protocol for the synthesis of β-aminoketones has been reported using saccharose as a catalyst in a water/ethanol (B145695) mixture. lookchem.comresearchgate.net
Furthermore, a focus on atom economy is driving the development of reactions that maximize the incorporation of starting materials into the final product. mdpi.com This minimizes the generation of byproducts and waste. The aforementioned multi-component reactions are a prime example of this principle in action. rsc.org
A comprehensive life cycle assessment of the synthesis of this compound would be crucial to fully evaluate its environmental impact. This would involve analyzing the entire process, from the sourcing of raw materials to the disposal of waste, to identify areas for improvement and to guide the development of more sustainable synthetic routes.
| Green Chemistry Principle | Application in Synthesis | Environmental Benefit |
| Biocatalysis | Use of enzymes for key reaction steps. jddhs.com | High selectivity, mild conditions, reduced waste. jddhs.com |
| Green Solvents | Replacement of hazardous organic solvents with water or bio-solvents. lookchem.comresearchgate.net | Reduced pollution and health risks. mdpi.com |
| Atom Economy | Designing reactions to maximize the incorporation of reactants into the product. mdpi.com | Minimized waste generation. mdpi.com |
| Renewable Feedstocks | Sourcing starting materials from renewable biological sources. rsc.org | Reduced reliance on fossil fuels. rsc.org |
Q & A
Q. What validated methods are recommended for synthesizing 1-(Benzylamino)propan-2-one hydrochloride with high purity?
A robust synthesis strategy involves optimizing reaction conditions (e.g., temperature, solvent polarity) and using databases like PISTACHIO or Reaxys to predict feasible routes . Key steps include:
- Precursor selection : Prioritize precursors with high synthetic plausibility scores (e.g., ≥0.01) to minimize side reactions.
- Purification : Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) ensures ≥98% purity, as validated for structurally similar cathinone derivatives .
- Characterization : Confirm identity via NMR (e.g., benzyl proton resonance at δ 4.3–4.7 ppm) and LC-MS (M+H⁺ ion at m/z 239.8) .
Q. How can researchers ensure compound stability during storage for experimental reproducibility?
- Storage conditions : Store at -20°C in airtight, light-protected containers to prevent degradation. Stability studies on analogous compounds show ≥5-year integrity under these conditions .
- Purity monitoring : Regular HPLC analysis (e.g., C18 column, λmax = 350 nm) detects degradation products like hydrolyzed ketones or benzylamine byproducts .
Q. What spectroscopic techniques are essential for confirming structural identity?
- ¹H/¹³C NMR : Identify benzyl group protons (δ 7.2–7.4 ppm aromatic, δ 4.3–4.7 ppm CH₂) and ketone carbonyl (δ 205–210 ppm in ¹³C) .
- FT-IR : Confirm secondary amine (N-H stretch ~3300 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) .
- Mass spectrometry : ESI-MS in positive mode detects the [M+H]⁺ ion (m/z 239.8) and fragmentation patterns (e.g., loss of HCl) .
Advanced Research Questions
Q. How can co-elution issues in chromatographic analysis of this compound and its derivatives be resolved?
- Column optimization : Use a polar-embedded stationary phase (e.g., Zorbax Eclipse Plus C18) with gradient elution (acetonitrile/0.1% formic acid) to separate structurally similar impurities .
- Tandem MS : Employ MRM transitions (e.g., m/z 239.8 → 105.1 for the benzyl fragment) to distinguish co-eluting isomers .
- Method validation : Include system suitability tests (resolution ≥1.5 between critical pairs) per ICH Q2(R1) guidelines .
Q. What strategies are effective for distinguishing isomeric impurities in the compound?
- Chiral chromatography : Use a Chiralpak IG-U column with hexane/isopropanol (90:10) to resolve enantiomeric byproducts (e.g., R vs. S configurations) .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 16) to identify discrepancies caused by isomers .
- X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry in ambiguous cases .
Q. How can researchers validate a new analytical method against pharmacopeial standards?
- Parameter alignment : Ensure linearity (R² ≥0.995), precision (%RSD ≤2%), and accuracy (98–102% recovery) match British Pharmacopoeia criteria for related amines .
- Forced degradation studies : Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light to validate specificity against degradation products .
- Cross-validation : Compare results with established methods (e.g., BP gas chromatography) using Bland-Altman analysis to assess bias .
Q. What experimental designs address contradictions in reported biological activity data for this compound?
- Dose-response profiling : Conduct assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects, as seen in cathinone derivatives .
- Control standardization : Include reference compounds (e.g., bupropion hydrochloride) to normalize inter-laboratory variability .
- Meta-analysis : Apply Q-test statistics to evaluate heterogeneity in published IC₅₀ values and identify outliers .
Methodological Notes
- Synthetic route optimization : Prioritize atom-economical pathways (e.g., reductive amination of 2-propanone with benzylamine) to reduce waste .
- Impurity quantification : Use bracketing standards (e.g., 3-hydroxyacetophenone) for calibration curves in HPLC-UV impurity profiling .
- Data reporting : Follow Beilstein Journal guidelines to include raw spectral data and synthetic protocols in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
